Cas no 19089-60-2 (Sodium 4-Carboxy-2-sulfobenzoate)

4-カルボキシ-2-スルホ安息香酸ナトリウム(Sodium 4-Carboxy-2-sulfobenzoate)は、高極性を有する有機酸塩であり、優れた水溶性と安定性が特徴です。分子内にカルボキシル基とスルホン酸基を併せ持つため、金属イオンキレート能や界面活性作用を示し、工業用洗浄剤や化学合成中間体として応用されます。特にアルカリ条件下での耐加水分解性に優れ、高温環境でも分解しにくい特性を有します。その両性イオン特性から、染料分散剤や特殊界面活性剤の原料としても有用です。高い生分解性を示すため、環境負荷低減が求められる用途での利用が期待されています。

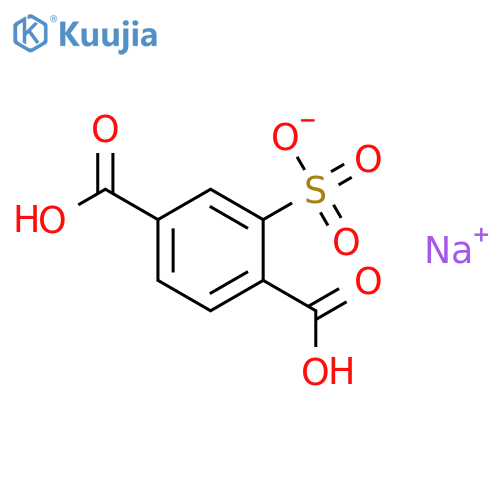

19089-60-2 structure

商品名:Sodium 4-Carboxy-2-sulfobenzoate

CAS番号:19089-60-2

MF:C8H5NaO7S

メガワット:268.175872564316

MDL:MFCD00059843

CID:820796

PubChem ID:87575909

Sodium 4-Carboxy-2-sulfobenzoate 化学的及び物理的性質

名前と識別子

-

- 2-Sulfoterephthalic acid monosodium salt

- Monosodium 2-Sulfoterephthalate

- sodium,4-carboxy-2-sulfobenzoate

- 2-sulfoisophthalic acid monosodium salt

- sodium 2,5-dicarboxybenzenesulfonate

- sulfoterephthalic acid

- SODIUM 2-SULFOTEREPHTHALATE

- 2-Sodiosulfoterephthalic acid

- 2-(Sodiosulfo)terephthalic acid

- Sulfoterephthalicacidmonosodiumsalt

- 2-Sulfoterephthalic acid 2-sodium salt

- 2-[(Sodiooxy)sulfonyl]terephthalic acid

- Sodium 4-carboxy-2-sulfobenzoate

- 2-SULFOTEREPHTHALIC ACID MONOSODIUM SALT 90+%

- 1,4-Benzenedicarboxylic acid, 2-sulfo-, monosodium salt

- 2-SULFOTEREPHTHALICACIDMONOSODIUMSALT

- 1,4-Benzenedicarboxylic acid, 2-sulfo-, sodium salt (1:1)

- 2-硫对苯二甲酸钠

- DB-044747

- 19089-60-2

- Monosodium2-Sulfoterephthalate

- DTXSID40659950

- sodium;4-carboxy-2-sulfobenzoate

- AS-70357

- SCHEMBL17631898

- AKOS027320127

- Sodium 4-Carboxy-2-sulfobenzoate

-

- MDL: MFCD00059843

- インチ: 1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1

- InChIKey: JARIJYUQOKFVAJ-UHFFFAOYSA-M

- ほほえんだ: S(C1C([H])=C(C(=O)O[H])C([H])=C([H])C=1C(=O)[O-])(=O)(=O)O[H].[Na+]

計算された属性

- せいみつぶんしりょう: 267.96500

- どういたいしつりょう: 267.96536795g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 399

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140

じっけんとくせい

- 色と性状: 自信がない

- PSA: 140.18000

- LogP: 1.06790

- ようかいせい: 自信がない

Sodium 4-Carboxy-2-sulfobenzoate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: 24/25

Sodium 4-Carboxy-2-sulfobenzoate 税関データ

- 税関コード:2917399090

- 税関データ:

中国税関コード:

2917399090概要:

2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Sodium 4-Carboxy-2-sulfobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S960150-1g |

Sodium 4-Carboxy-2-sulfobenzoate |

19089-60-2 | 1g |

$ 50.00 | 2022-06-03 | ||

| Alichem | A019092806-100g |

Sodium 4-carboxy-2-sulfobenzoate |

19089-60-2 | 95% | 100g |

336.60 USD | 2021-05-31 | |

| TRC | S960150-10g |

Sodium 4-Carboxy-2-sulfobenzoate |

19089-60-2 | 10g |

$ 185.00 | 2022-06-03 | ||

| Oakwood | 103312-5g |

2-Sulfoterephthalic acid monosodium salt |

19089-60-2 | 98% | 5g |

$73.00 | 2023-09-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIS0419-25g |

Monosodium 2-Sulfoterephthalate |

19089-60-2 | >98.0%LC&T | 25g |

¥1785.0 | 2023-09-15 | |

| AstaTech | N16963-10/G |

2-SULFOTEREPHTHALIC ACID MONOSODIUM SALT |

19089-60-2 | 95% | 10/G |

$142 | 2023-03-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858417-25g |

Monosodium 2-Sulfoterephthalate |

19089-60-2 | 98% | 25g |

¥2,180.00 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049930-5g |

Sodium 4-Carboxy-2-sulfobenzoate |

19089-60-2 | 98% | 5g |

¥198 | 2023-09-09 | |

| AstaTech | N16963-1/G |

2-SULFOTEREPHTHALIC ACID MONOSODIUM SALT |

19089-60-2 | 95% | 1/G |

$25 | 2023-03-23 | |

| abcr | AB141792-25 g |

2-Sulfoterephthalic acid monosodium salt, 98%; . |

19089-60-2 | 98% | 25g |

€170.10 | 2023-03-23 |

19089-60-2 (Sodium 4-Carboxy-2-sulfobenzoate) 関連製品

- 51307-74-5(5-Sulfo-1,2,4-benzenetricarboxylic acid)

- 632-25-7(2-Sulfobenzoic acid)

- 6939-89-5(2-Sulfobenzoic Acid Monoammonium Salt)

- 123333-68-6(2-sulfobenzoic acid hydrate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19089-60-2)Sodium 4-Carboxy-2-sulfobenzoate

清らかである:99%

はかる:100g

価格 ($):440.0